Moderate Lipophilicity (XLogP3 = 0.6) Balances Permeability and Aqueous Solubility Compared to More Lipophilic Analogs
The 4-fluorobenzyl substitution confers an XLogP3 value of 0.6 for the target compound [1]. In contrast, the 4-methylbenzyl analog (CAS 96449-91-1) exhibits a higher XLogP3 of 0.8, indicating greater lipophilicity [2]. While the 4-chlorobenzyl analog lacks a computed XLogP3 in PubChem, chlorine substitution typically increases lipophilicity relative to fluorine due to higher atomic polarizability, which would further shift the partition coefficient upward. The target compound's moderate lipophilicity positions it in a favorable range for balancing passive membrane permeability with adequate aqueous solubility, a critical consideration for early-stage drug discovery screening [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: XLogP3 = 0.8; 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid: XLogP3 not computed but expected > 0.6 based on halogen trends |
| Quantified Difference | 0.2 log unit lower than 4-methyl analog; expected lower than 4-chloro analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] [2] |
Why This Matters
The 0.6 XLogP3 value falls within Lipinski's Rule of 5 guidelines (preferably ≤5) and aligns with optimal permeability-solubility trade-off for oral bioavailability, whereas the more lipophilic analogs may face reduced aqueous solubility.
- [1] PubChem. (2026). 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CID 2780702) computed properties: XLogP3 = 0.6. View Source
- [2] PubChem. (2026). 1-((4-Methylphenyl)methyl)-5-oxopyrrolidine-3-carboxylic acid (CID 2742110) computed properties: XLogP3 = 0.8. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
